molecular formula C19H24O5 B11574058 ethyl {[4-methyl-3-(3-methylbutyl)-2-oxo-2H-chromen-7-yl]oxy}acetate

ethyl {[4-methyl-3-(3-methylbutyl)-2-oxo-2H-chromen-7-yl]oxy}acetate

Cat. No.: B11574058
M. Wt: 332.4 g/mol
InChI Key: YFYRISCJLLUEGO-UHFFFAOYSA-N
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Description

ETHYL 2-{[4-METHYL-3-(3-METHYLBUTYL)-2-OXO-2H-CHROMEN-7-YL]OXY}ACETATE is a complex organic compound with a molecular formula of C20H26O5. It belongs to the class of coumarin derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[4-METHYL-3-(3-METHYLBUTYL)-2-OXO-2H-CHROMEN-7-YL]OXY}ACETATE typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl bromoacetate in the presence of a base such as anhydrous potassium carbonate in a solvent like dry acetone . The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the coumarin derivative reacts with the ethyl bromoacetate to form the desired ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[4-METHYL-3-(3-METHYLBUTYL)-2-OXO-2H-CHROMEN-7-YL]OXY}ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

ETHYL 2-{[4-METHYL-3-(3-METHYLBUTYL)-2-OXO-2H-CHROMEN-7-YL]OXY}ACETATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ETHYL 2-{[4-METHYL-3-(3-METHYLBUTYL)-2-OXO-2H-CHROMEN-7-YL]OXY}ACETATE involves its interaction with specific molecular targets and pathways. The compound’s coumarin core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-{[4-METHYL-3-(3-METHYLBUTYL)-2-OXO-2H-CHROMEN-7-YL]OXY}ACETATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a coumarin core with an ester group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H24O5

Molecular Weight

332.4 g/mol

IUPAC Name

ethyl 2-[4-methyl-3-(3-methylbutyl)-2-oxochromen-7-yl]oxyacetate

InChI

InChI=1S/C19H24O5/c1-5-22-18(20)11-23-14-7-9-15-13(4)16(8-6-12(2)3)19(21)24-17(15)10-14/h7,9-10,12H,5-6,8,11H2,1-4H3

InChI Key

YFYRISCJLLUEGO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=C(C(=O)O2)CCC(C)C)C

Origin of Product

United States

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